molecular formula C12H9IO2 B3137085 Methyl 3-iodonaphthalene-1-carboxylate CAS No. 432516-88-6

Methyl 3-iodonaphthalene-1-carboxylate

Cat. No. B3137085
CAS RN: 432516-88-6
M. Wt: 312.1 g/mol
InChI Key: FCBPXMDNOLVKIC-UHFFFAOYSA-N
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Description

“Methyl 3-iodonaphthalene-1-carboxylate” is a chemical compound used in pharmaceutical testing . It has a molecular formula of C12H9IO2 .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-iodonaphthalene-1-carboxylate” were not found, similar compounds such as indole derivatives have been synthesized through various methods including palladium-catalyzed intramolecular oxidative coupling .

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Construction of Alkaloids

This compound can also be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites) .

Microwave-Assisted Synthesis

“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the microwave-assisted synthesis of 2-Methyl-1H-indole-3-carboxylate derivatives . This process involves a palladium-catalyzed intramolecular oxidative coupling .

Drug Discovery

The indole nucleus, which can be synthesized using “Methyl 3-iodonaphthalene-1-carboxylate”, is a very widespread motif used in drug discovery . It is found in many pharmacologically active compounds .

Synthesis of Bioactive Molecules

“Methyl 3-iodonaphthalene-1-carboxylate” can be used in the synthesis of bioactive molecules . These molecules have been isolated from plants, bacteria, fungi, and marine products, such as tryptamine and serotonin derivatives .

Synthesis of Axially Chiral Indole-Based Units

This compound can be used in the synthesis of axially chiral indole-based units . These units are typical building blocks present in natural alkaloids, chiral phosphine ligands, and catalysts .

Safety and Hazards

The safety data sheets for similar compounds like Methyl indole carboxylates suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation. They are also harmful if swallowed or in contact with skin .

Future Directions

“Methyl 3-iodonaphthalene-1-carboxylate” could potentially be used in the synthesis of various biologically active compounds. For instance, thiophene-based analogs, which can be synthesized from similar compounds, have been studied for their potential biological activities . Additionally, indole-based molecules have been studied for their potential use in drug discovery .

properties

IUPAC Name

methyl 3-iodonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPXMDNOLVKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CC=CC=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodonaphthalene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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